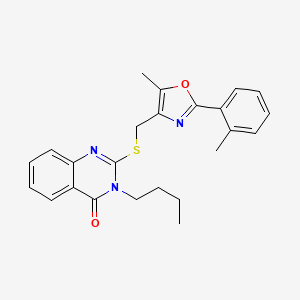
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-butyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound features a quinazolinone core integrated with a thioether and an oxazole moiety. The butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems. The unique structural components suggest that it could interact with various biological targets, particularly in the context of cancer therapy.
| Structural Feature | Description |
|---|---|
| Quinazolinone Core | Heterocyclic structure known for diverse biological activities |
| Thioether Group | Enhances reactivity and potential for nucleophilic substitution |
| Oxazole Moiety | Contributes to the compound's overall pharmacological profile |
| Butyl Group | Increases lipophilicity, possibly affecting bioavailability |
Biological Activity
Research indicates that derivatives of quinazolinones exhibit a range of biological activities, including:
- Antitumor Activity : Quinazolinone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds related to quinazolinones have been documented to inhibit multiple tyrosine kinases, which play critical roles in cancer signaling pathways .
- Antibacterial Properties : The antibacterial efficacy of quinazolinones has been explored in various studies. Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Quinazolinone derivatives have also been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions. The following general steps outline a possible synthetic pathway:
- Formation of the Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.
- Introduction of Thioether Group : The thioether functionality is introduced through nucleophilic substitution reactions.
- Incorporation of Oxazole Moiety : The oxazole ring is synthesized via cyclization reactions involving oxazole precursors.
- Final Modifications : The butyl group is added to enhance lipophilicity.
Case Studies
Several studies have evaluated the biological activity of quinazolinone derivatives similar to this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain quinazolinone derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., PC3, MCF7, HT29). For instance, compound A3 showed IC50 values of 10 µM against PC3 cells .
- Antimicrobial Testing : A range of quinazolinones were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Eigenschaften
IUPAC Name |
3-butyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-12-8-9-13-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-11-7-6-10-16(18)2/h6-13H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKSGVTSOLFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














